molecular formula C7H4F2N2S B053882 2-Amino-4,6-difluorobenzothiazole CAS No. 119256-40-5

2-Amino-4,6-difluorobenzothiazole

Cat. No. B053882
M. Wt: 186.18 g/mol
InChI Key: DDKKXSCVPKDRRS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-4,6-difluorobenzothiazole and related compounds often involves strategies that allow for the incorporation of fluorine atoms and the formation of the benzothiazole ring. A notable method for synthesizing 2-aminobenzothiazoles includes the reaction of anilines with sulfur monochloride and isocyanides, with iodine-catalyzed insertions playing a crucial role (Neo et al., 2011). Additionally, metal-free synthesis approaches have been developed, using isothiocyanatobenzenes and amines, catalyzed by iodine and promoted by oxygen, to efficiently prepare 2-aminobenzothiazoles under environmentally friendly conditions (Xu et al., 2017).

Molecular Structure Analysis

The molecular structure of 2-aminobenzothiazoles, including derivatives, has been extensively studied using various spectroscopic techniques. Investigations into 2-amino-4-methoxybenzothiazole, for instance, have provided insights into the vibrational, electronic structures, and the influence of substituents on the molecular skeleton, utilizing techniques such as FTIR, FT-Raman, UV-Visible, NMR spectroscopies, and DFT studies (Arjunan et al., 2013).

Chemical Reactions and Properties

2-Aminobenzothiazoles undergo a variety of chemical reactions, reflecting their reactivity and functional group transformations. A study detailed the nitrogen and carbon nucleophilicities of 2-aminothiazoles, revealing their behavior in electrophilic aromatic substitution reactions and their enaminic character, which contributes to their chemical versatility (Forlani et al., 2006).

Scientific Research Applications

  • Dopamine Agonists and Parkinson's Disease Treatment : Van Vliet et al. (2000) studied the use of 2-aminothiazole derivatives as dopamine agonists, potentially useful for treating Parkinson's disease. They synthesized compounds like 6-amino-3-(N,N-di-n-propylamino)-3,4-dihydro-2H-thiazolo[5, 4-f]-[1]benzopyran and found that these compounds have high affinity for dopamine D3 receptors and show promising activity in rat models (Van Vliet et al., 2000).

  • Antitumor Properties : Bradshaw et al. (2002) researched the antitumor properties of 2-(4-aminophenyl)benzothiazoles. They found that amino acid conjugation to these compounds enhances water solubility and stability, making them suitable for clinical evaluation in cancer treatment (Bradshaw et al., 2002).

  • Antibacterial Applications : Mahmood-ul-hassan et al. (2002) explored the antibacterial properties of Schiff bases derived from benzothiazoles. These compounds showed significant antibacterial activity against pathogenic bacteria like Escherichia coli and Staphylococcus aureus (Mahmood-ul-hassan et al., 2002).

  • Corrosion Inhibitors : Zheludkevich et al. (2005) found that thiazole derivatives can act as corrosion inhibitors for materials like aluminium alloys, offering protection against environmental degradation (Zheludkevich et al., 2005).

  • PET Imaging in Cancer : Wang et al. (2006) investigated fluorinated 2-arylbenzothiazoles as potential PET imaging agents for cancer. They prepared carbon-11 labeled fluorinated arylbenzothiazoles, which could serve as probes for imaging tyrosine kinase activity in cancers (Wang et al., 2006).

  • Chemical Reactivity Studies : Forlani et al. (2006) assessed the nitrogen and carbon nucleophilicities of 2-aminothiazoles, contributing to a better understanding of their reactivity and potential applications in various chemical reactions (Forlani et al., 2006).

  • Biochemical Studies : Sun et al. (2012) investigated the interaction of 2-aminobenzothiazole with human serum albumin, providing insights into the molecular transportation mechanism and biotoxicity of 2-aminobenzothiazole derivatives in vivo (Sun et al., 2012).

Safety And Hazards

2-Amino-4,6-difluorobenzothiazole is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .

properties

IUPAC Name

4,6-difluoro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2S/c8-3-1-4(9)6-5(2-3)12-7(10)11-6/h1-2H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKKXSCVPKDRRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1F)N=C(S2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353236
Record name 2-Amino-4,6-difluorobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,6-difluorobenzothiazole

CAS RN

119256-40-5
Record name 2-Amino-4,6-difluorobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-difluoro-1,3-benzothiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SKT Basha, RMN Kalla, M Varalakshmi… - Molecular Diversity, 2022 - Springer
Silica-supported lanthanum (III) chloride (SiO 2 –LaCl 3 ·7H 2 O) was prepared and characterized by infrared spectroscopy, X-ray diffraction analysis, scanning electron microscope, …
Number of citations: 3 link.springer.com
G Jasinski, E Salas-Sarduy, D Vega, L Fabian… - Bioorganic & Medicinal …, 2022 - Elsevier
The development of cruzipain inhibitors represents one of the most attractive challenges in the search for drugs for the treatment of Chagas disease. A recombinant form of this enzyme, …
Number of citations: 7 www.sciencedirect.com
A Tochowicz, JH McKerrow, CS Craik, J NEITZ… - Protein Data Bank (PDB) …, 2015
Number of citations: 2

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